molecular formula C21H14ClN3O2 B6053176 5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole

5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole

Cat. No.: B6053176
M. Wt: 375.8 g/mol
InChI Key: FGOIMVFSJPGQBG-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Molecular Structure and Interactions

  • Cyano-Cyano and Chloro-Cyano Interactions : The crystal packing of closely related 1-aryl-2-methyl-4-nitro-5-cyanoimidazoles, including derivatives of 5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole, reveals unique weak intermolecular interactions that determine the crystal structure. These interactions include dipole-dipole and halogen bonds, contributing to the formation of infinite tapes in the crystal lattice (Kubicki, 2004).

  • Structural Analysis : Analysis of similar compounds shows various orientations of the imidazole ring relative to phenyl rings, providing insights into the molecular conformation and potential applications in materials science and crystallography (Shraddha, Devika, & Begum, 2020).

Synthesis Methods

  • Microwave-Assisted Synthesis : Novel derivatives of this compound have been synthesized using microwave irradiation, showing advantages in yield, environmental impact, and reaction times over conventional methods. These compounds exhibit significant biological activities (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

  • Crystal Structure Synthesis : The synthesis of various imidazole derivatives, including this compound, and their crystal structures provide valuable data for the understanding of molecular interactions and potential applications in designing new materials (Sharma et al., 2017).

Biological and Chemical Properties

  • Antimicrobial Properties : Some derivatives of this compound have been tested for their antimicrobial activities, showing promising results against various microbial strains. This indicates potential applications in developing new antimicrobial agents (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Material Science and Photophysical Properties

  • Photophysical Studies : Structural and photophysical studies of imidazole-based molecules, including those similar to this compound, reveal exciting-state intramolecular proton transfer properties, which could be pivotal in developing new fluorescent materials (Somasundaram, Kamaraj, Hwang, & Park, 2018).

  • Optical Properties in Polymer Science : The compound's derivatives have been used to create novel poly(amide-ether)s with unique physical and optical properties, demonstrating its utility in advanced polymer science (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)23-21(24-20)17-8-4-5-9-18(17)25(26)27/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOIMVFSJPGQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole
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5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole
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5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole
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5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole
Reactant of Route 5
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5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole
Reactant of Route 6
5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole

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